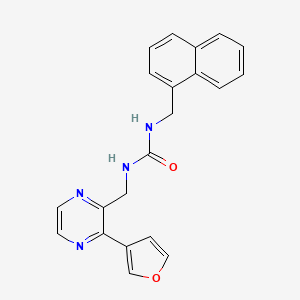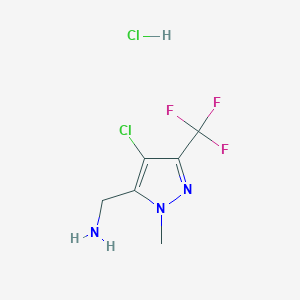
(4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride” is an organic compound. It’s a derivative of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) which has been studied for its analgesic potential .
Synthesis Analysis
The compound can be synthesized as a part of a series of TFMP derivatives. The synthesis process involves physical and spectral methods including HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis
The compound is part of a series of TFMP derivatives that have been synthesized for the study of designing pharmacophore models for analgesics .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be characterized by methods such as HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR .Applications De Recherche Scientifique
Organic Synthesis and Ligand Development
Research has explored the utility of pyrazole derivatives in organic synthesis, particularly in the development of complex molecules through metal-induced reactions. For instance, a study by Chen et al. (2020) reported on the synthesis of large molecules through metal-induced and oxygen insertion processes, demonstrating the role of pyrazole derivatives in forming complex organic structures. This synthesis route highlights the potential of pyrazole derivatives as ligands or organic frameworks in catalysis and material science (Chen et al., 2020).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes with pyrazole derivatives have been studied for their photocytotoxic properties and potential applications in cellular imaging. Basu et al. (2014) synthesized iron(III) complexes that showed unprecedented photocytotoxicity under red light, offering a novel approach to photodynamic therapy. These complexes also exhibited the ability to be ingested in the nucleus of cells, highlighting their potential in cellular imaging and cancer therapy (Basu et al., 2014).
Alzheimer's Disease Treatment
The synthesis of 3-aryl-1-phenyl-1H-pyrazole derivatives has been investigated for the treatment of Alzheimer's disease, focusing on their inhibitory properties against acetylcholinesterase and monoamine oxidase. Kumar et al. (2013) identified several compounds within this class that demonstrated significant inhibitory activities, suggesting their potential as multitarget-directed ligands for Alzheimer's disease management (Kumar et al., 2013).
Corrosion Inhibition
Pyrazole derivatives have also been studied for their corrosion inhibition properties. Research by Yadav et al. (2015) explored the effectiveness of these compounds in protecting mild steel in hydrochloric acid solutions. The study concluded that pyrazole derivatives act as mixed-type inhibitors, offering significant protection against corrosion, which is valuable for industrial applications (Yadav et al., 2015).
Propriétés
IUPAC Name |
[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF3N3.ClH/c1-13-3(2-11)4(7)5(12-13)6(8,9)10;/h2,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMVQBNTWBBVKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)Cl)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2757015.png)
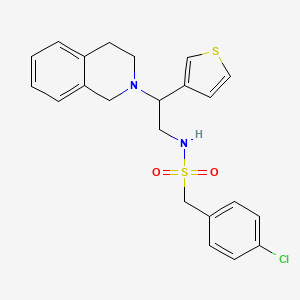
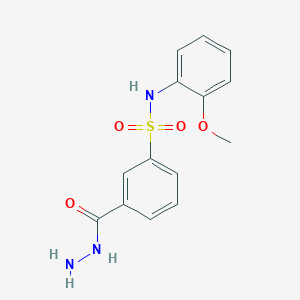
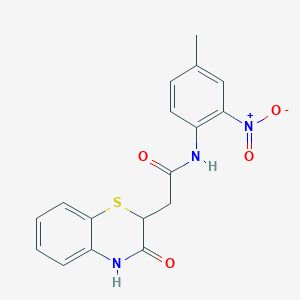
![2-(7-Butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetonitrile](/img/structure/B2757021.png)
![N-[3-(4-morpholinyl)propyl]-2-oxo-1-benzopyran-3-carboxamide](/img/structure/B2757024.png)
![{[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-phenylbutanoate](/img/structure/B2757025.png)
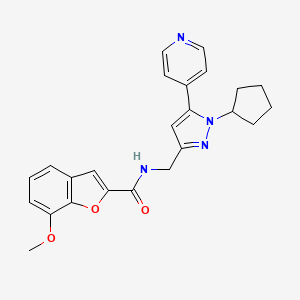
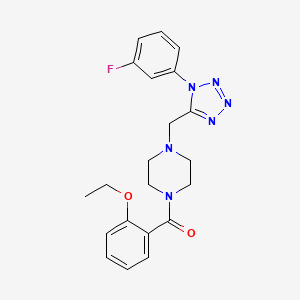
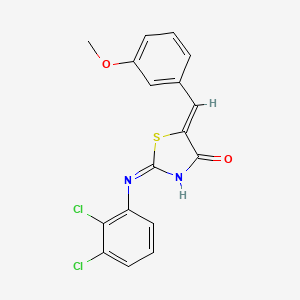
![Ethyl 6-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2757030.png)
![N-[[5-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2757031.png)
![N-[(3,4-Difluorophenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2757033.png)
